molecular formula C10H13ClF2N2 B2521689 1-(3,5-Difluorophenyl)piperazine hydrochloride CAS No. 210992-98-6

1-(3,5-Difluorophenyl)piperazine hydrochloride

Cat. No. B2521689
M. Wt: 234.67
InChI Key: NBELRSAJZMPNCR-UHFFFAOYSA-N
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Patent
US05852019

Procedure details

13.7 g of bis-(2-chloroethyl)amine was suspended in 120 ml of butanol. To the obtained solution was added 10 g of 3,5-difluoroaniline and the mixture was heated under reflux for 48 hours. After cooling, 10.6 g of potassium carbonate was added and the obtained mixture was heated under reflux for additional 24 hours. Then crystals were collected by filtration, dissolved in water, extracted with chloroform, successively washed with water and a saturated aqueous solution of sodium chloride, and dried over anhydrous sodium sulfate. After evaporating the solvent, the residue was dissolved in a small amount of chloroform and converted into hydrochloride by adding a 4N hydrochloric acid/dioxane solution. After filtration, 12.6 g of the title compound was obtained.
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
10.6 g
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][NH:4][CH2:5][CH2:6]Cl.[F:8][C:9]1[CH:10]=[C:11]([CH:13]=[C:14]([F:16])[CH:15]=1)[NH2:12].C(=O)([O-])[O-].[K+].[K+]>C(O)CCC>[ClH:1].[F:8][C:9]1[CH:10]=[C:11]([N:12]2[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]2)[CH:13]=[C:14]([F:16])[CH:15]=1 |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
13.7 g
Type
reactant
Smiles
ClCCNCCCl
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
FC=1C=C(N)C=C(C1)F
Step Three
Name
Quantity
10.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
120 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 48 hours
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
TEMPERATURE
Type
TEMPERATURE
Details
the obtained mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for additional 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
Then crystals were collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in water
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
successively washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous solution of sodium chloride, and dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
After evaporating the solvent
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in a small amount of chloroform
ADDITION
Type
ADDITION
Details
by adding a 4N hydrochloric acid/dioxane solution
FILTRATION
Type
FILTRATION
Details
After filtration

Outcomes

Product
Name
Type
product
Smiles
Cl.FC=1C=C(C=C(C1)F)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 12.6 g
YIELD: CALCULATEDPERCENTYIELD 69.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.